Amino-PEG10-acid
Overview
Description
Amino-PEG10-acid is a polyethylene glycol (PEG)-based polymeric acid that has been widely used in scientific research and laboratory experiments. The unique properties of this acid make it an ideal choice for a wide range of applications, including drug delivery, tissue engineering, and nanomedicine. In
Scientific Research Applications
Self-Assembly and Structural Stability Enhancement Amino-PEG10-acid conjugates demonstrate significant potential in enhancing structural stability and facilitating the self-assembly of peptide-based materials. For instance, PEGylated peptides containing modified amyloid beta peptide fragments exhibit the ability to form fibrils with a core-shell structure. These fibrils retain the beta-sheet secondary structure critical for biological functions, and upon drying, PEG crystallization occurs without disrupting this structure. This property is vital for developing materials with specific, stable configurations, offering applications in biomaterials design and nanostructure fabrication (Castelletto et al., 2010).
Optimizing Therapeutic Proteins Amino-PEG10-acid plays a crucial role in optimizing the pharmacological properties of therapeutic proteins. By incorporating non-native amino acids and facilitating site-specific PEGylation, proteins can be engineered for improved efficacy, reduced immunogenicity, and extended circulatory half-life. This approach has been successfully applied to human growth hormone, demonstrating enhanced potency and reduced injection frequency, marking a significant advancement in protein therapeutics (Cho et al., 2011).
Cancer Research and Therapeutics In cancer research, amino-PEG10-acid derivatives are pivotal in developing diagnostic and therapeutic strategies. For example, PEGylated nanoparticles have been designed for enhanced tumor targeting and reduced systemic clearance, directly impacting cancer therapy's efficacy. Such nanoparticles can evade immune recognition, allowing for repeated administration without eliciting the accelerated blood clearance phenomenon, thus improving the delivery of chemotherapeutic agents or diagnostic markers to tumor sites (Zhao et al., 2017).
Regulating Cellular Functions and Gene Expression PEG10, a gene also associated with amino-PEG10-acid functionalities in broader research contexts, has been implicated in various cellular processes, including tumor cell migration and invasion. Its expression influences the behavior of cancer cells, suggesting that modulating such genes or associated pathways could offer new avenues for cancer treatment. Specifically, the expression of PEG10 in human cancers has been linked to progression and poor prognosis, emphasizing the gene's potential as a target for therapeutic intervention (Xiong et al., 2012).
Enhancing Diagnostic Imaging and Targeted Therapy The application of amino-PEG10-acid derivatives extends into enhancing diagnostic imaging techniques and targeted therapy. For instance, PEGylated peptides have been utilized in molecular imaging to improve the detection of specific cancer types, such as prostate cancer. This involves using biomarker-specific promoters, like PEG10, to drive the expression of imaging agents, facilitating the non-invasive detection of aggressive cancer subtypes and potentially guiding therapeutic interventions (Shapovalova et al., 2019).
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG10-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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